Tert-butyl 2-phenylpyrrolidine-3-carboxylate
Description
Tert-butyl 2-phenylpyrrolidine-3-carboxylate: is an organic compound with the molecular formula C15H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a phenyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Properties
IUPAC Name |
tert-butyl 2-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-10-16-13(12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSMNZBBAJIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-phenylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Phenyl Group: The phenyl group is often introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with a pyrrolidine derivative.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl 2-phenylpyrrolidine-3-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenyl halides, alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted pyrrolidine derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 2-phenylpyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which tert-butyl 2-phenylpyrrolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 2-phenylpyrrolidine-1-carboxylate
- Tert-butyl 2-(phenylthio)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-phenylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity profiles, making it suitable for specific synthetic applications or pharmacological studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
